molecular formula C14H20N2O4S2 B5129623 4-methoxy-N,N-dimethyl-3-(thiomorpholine-4-carbonyl)benzenesulfonamide

4-methoxy-N,N-dimethyl-3-(thiomorpholine-4-carbonyl)benzenesulfonamide

Cat. No.: B5129623
M. Wt: 344.5 g/mol
InChI Key: WXKKICIHQSEQKZ-UHFFFAOYSA-N
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Description

4-methoxy-N,N-dimethyl-3-(thiomorpholine-4-carbonyl)benzenesulfonamide is a complex organic compound with a unique structure that includes a methoxy group, dimethylamine, thiomorpholine, and benzenesulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N,N-dimethyl-3-(thiomorpholine-4-carbonyl)benzenesulfonamide typically involves multiple steps, including the introduction of the methoxy group, the formation of the dimethylamine, and the incorporation of the thiomorpholine and benzenesulfonamide moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N,N-dimethyl-3-(thiomorpholine-4-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

4-methoxy-N,N-dimethyl-3-(thiomorpholine-4-carbonyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N,N-dimethyl-3-(thiomorpholine-4-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N,N-dimethyl-3-(4-methyl-1-piperidinyl)carbonylbenzenesulfonamide
  • 4-methoxy-N,N-dimethyl-3-(4-thiomorpholinylcarbonyl)benzenesulfonamide

Uniqueness

4-methoxy-N,N-dimethyl-3-(thiomorpholine-4-carbonyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-methoxy-N,N-dimethyl-3-(thiomorpholine-4-carbonyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S2/c1-15(2)22(18,19)11-4-5-13(20-3)12(10-11)14(17)16-6-8-21-9-7-16/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKKICIHQSEQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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